molecular formula C13H11F3N2S B12240445 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine

Cat. No.: B12240445
M. Wt: 284.30 g/mol
InChI Key: BNFZROIVWUYKKE-UHFFFAOYSA-N
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Description

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the thieno[3,2-c]pyridine core, followed by the introduction of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the core structure.

Scientific Research Applications

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be employed in the study of biological pathways and interactions due to its unique structural features.

    Industry: Used in the development of advanced materials with unique properties, such as electronic and optical materials.

Mechanism of Action

The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: A thienopyridine derivative used as an antiplatelet agent.

    Prasugrel: Another thienopyridine with similar antiplatelet properties.

    Ticlopidine: A thienopyridine used to reduce the risk of stroke.

Uniqueness

2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C13H11F3N2S

Molecular Weight

284.30 g/mol

IUPAC Name

5-[5-(trifluoromethyl)pyridin-2-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

InChI

InChI=1S/C13H11F3N2S/c14-13(15,16)10-1-2-12(17-7-10)18-5-3-11-9(8-18)4-6-19-11/h1-2,4,6-7H,3,5,8H2

InChI Key

BNFZROIVWUYKKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1SC=C2)C3=NC=C(C=C3)C(F)(F)F

Origin of Product

United States

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